(E)-N-(3-allyl-4-(4-(methylthio)phenyl)-5-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide

Description

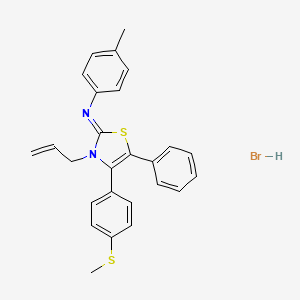

This compound belongs to the class of thiazole derivatives, characterized by a thiazole core substituted with aromatic and allyl groups. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Its structure features a 4-(methylthio)phenyl group at position 4, a phenyl group at position 5, and a 4-methylaniline moiety linked via an imine bond. Thiazole derivatives are widely studied for their biological activities, including cardioprotective, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2S2.BrH/c1-4-18-28-24(20-12-16-23(29-3)17-13-20)25(21-8-6-5-7-9-21)30-26(28)27-22-14-10-19(2)11-15-22;/h4-17H,1,18H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKDCWGBHBDUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)SC)CC=C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(3-allyl-4-(4-(methylthio)phenyl)-5-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a thiazole ring, which is often associated with various pharmacological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have shown inhibitory activity against monoamine oxidase (MAO) isoenzymes, which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially affecting mood and anxiety disorders .

- Antioxidant Activity : The presence of thiazole and phenyl groups contributes to the compound's ability to scavenge free radicals, reducing oxidative stress in cells .

In Vitro Studies

Recent studies have evaluated the biological activity of similar thiazole derivatives, providing insights into the potential effects of this compound:

- MAO Inhibition : Compounds with structural similarities have demonstrated significant inhibition of MAO-A and MAO-B enzymes. For instance, one study reported IC50 values for various thiazole derivatives ranging from 0.048 μM to 0.241 μM against MAO-A . This suggests that our compound may exhibit comparable or enhanced inhibitory properties.

- Antioxidant Properties : The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Compounds similar to the target compound have shown moderate to significant antioxidant activities, indicating potential protective effects against oxidative damage .

Case Studies

- Case Study on Antidepressant Activity : A study involving a related thiazole compound highlighted its antidepressant-like effects in animal models. The compound was found to significantly reduce depressive behavior in forced swim tests, suggesting its potential as an antidepressant agent .

- Antimicrobial Activity : A derivative containing a similar thiazole moiety exhibited notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Inhibition Potency Against MAO Isoenzymes

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| Compound A | 0.060 ± 0.002 | 0.140 ± 0.005 |

| Compound B | 0.241 ± 0.011 | 0.300 ± 0.010 |

| Target Compound | TBD | TBD |

Note: TBD indicates that further studies are required to determine specific IC50 values for the target compound.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Compound A | 75 ± 5 | 80 ± 7 |

| Compound B | 60 ± 6 | 65 ± 5 |

| Target Compound | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison :

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ():

- Structural Differences : Replaces the 4-(methylthio)phenyl and allyl groups with a 4-methoxyphenyl and tetrahydroazepine moiety.

- Synthetic Route : Synthesized via hydrazine coupling, contrasting with the imine formation and allylation steps used for the target compound.

- Pharmacological Activity : Exhibits cardioprotective effects superior to Levocarnitine and Mildronate, suggesting that electron-donating substituents (e.g., methoxy) enhance activity .

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) :

- Structural Differences : Features a thiadiazole core instead of thiazole and an isoxazole substituent.

- Synthetic Yield : 70%, lower than the 80% yield reported for analogous thiazole derivatives (e.g., Compound 8a, ), indicating higher efficiency in thiazole synthesis .

- Thermal Stability : Melting point (160°C) is significantly lower than thiazole derivatives (200–290°C), highlighting the impact of heterocycle choice on stability .

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Structural Differences: Triazole-thione core with chlorinated aryl groups. Crystallography: Forms hydrogen-bonded networks (N–H···S/O), similar to the hydrobromide salt’s ionic interactions, which influence solubility and bioavailability .

Pharmacological and Physicochemical Data

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy, methylthio) enhance biological activity, while allyl groups improve synthetic versatility .

- Heterocycle Impact : Thiazoles generally exhibit higher thermal stability and synthetic yields compared to thiadiazoles or triazoles .

- Salt Formation : Hydrobromide salts improve solubility, as seen in the target compound and derivatives, which is critical for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.